molecular formula C17H14N2O6 B11475164 4-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol

4-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol

Cat. No.: B11475164
M. Wt: 342.30 g/mol
InChI Key: GKAAMFQEXIUGJZ-UHFFFAOYSA-N
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Description

4-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methanol in the presence of an acid catalyst to form 4,7-dimethoxy-1,3-benzodioxole.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the Benzodioxole and Oxadiazole Moieties: This step involves the formation of a bond between the benzodioxole and oxadiazole moieties, typically through a condensation reaction.

    Introduction of the Phenol Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The methoxy groups on the benzodioxole moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its phenol group is particularly useful for studying oxidative stress and related processes.

Medicine

In medicinal chemistry, this compound shows potential as a lead compound for the development of new drugs. Its unique structure allows for the targeting of specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 4-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes and receptors, while the oxadiazole ring can participate in electron transfer reactions. The benzodioxole moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
  • 4-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methanol

Uniqueness

Compared to similar compounds, 4-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol is unique due to the presence of the phenol group, which imparts specific chemical reactivity and biological activity. The combination of the benzodioxole moiety and oxadiazole ring also provides a unique structural framework that can be exploited for various applications.

Properties

Molecular Formula

C17H14N2O6

Molecular Weight

342.30 g/mol

IUPAC Name

4-[3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol

InChI

InChI=1S/C17H14N2O6/c1-21-12-7-11(13(22-2)15-14(12)23-8-24-15)16-18-17(25-19-16)9-3-5-10(20)6-4-9/h3-7,20H,8H2,1-2H3

InChI Key

GKAAMFQEXIUGJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3=NOC(=N3)C4=CC=C(C=C4)O)OC)OCO2

Origin of Product

United States

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